molecular formula C12H16N2O3S2 B6062197 N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide

N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide

Cat. No. B6062197
M. Wt: 300.4 g/mol
InChI Key: MNINCXVLMHUFSC-UHFFFAOYSA-N
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Description

N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide (TSPA) is a chemical compound that has been widely used in scientific research due to its unique properties. TSPA is a sulfonamide derivative that has been synthesized using various methods, and it has been found to have significant biochemical and physiological effects. In

Mechanism of Action

N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide has also been found to inhibit the activity of carbonic anhydrase enzymes, which play a key role in the regulation of pH in various tissues.
Biochemical and Physiological Effects:
N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide has been found to have significant biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in inflammation and pain. N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide has also been found to inhibit the activity of carbonic anhydrase enzymes, which play a key role in the regulation of pH in various tissues. Additionally, N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide has been found to have antitumor properties, making it a potential candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and yield. Additionally, N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide has been extensively studied, and its properties and effects are well understood. However, N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide also has some limitations for lab experiments. It has been found to have low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide has been found to have some toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide. One area of research could focus on the development of N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide derivatives with improved solubility and reduced toxicity. Another area of research could focus on the use of N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide as a potential treatment for various inflammatory diseases and cancer. Additionally, N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide could be used as a probe to study the binding properties of sulfonamides to carbonic anhydrase enzymes, which could lead to the development of new drugs targeting these enzymes.

Synthesis Methods

N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide can be synthesized using various methods, including the reaction of 4-aminobenzenesulfonamide with ethyl chloroacetate in the presence of potassium carbonate. Another method involves the reaction of 4-aminothiophenol with chloroacetyl chloride in the presence of triethylamine. These methods have been successful in producing N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide with high yields and purity.

Scientific Research Applications

N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide has been used extensively in scientific research due to its unique properties. It has been found to have significant anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases. N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide has also been found to have antitumor properties, making it a potential candidate for cancer treatment. Additionally, N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide has been used as a probe to study the binding properties of sulfonamides to carbonic anhydrase enzymes.

properties

IUPAC Name

N-(4-thiomorpholin-4-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S2/c1-10(15)13-11-2-4-12(5-3-11)19(16,17)14-6-8-18-9-7-14/h2-5H,6-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNINCXVLMHUFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-(4-Thiamorpholinylsulfonyl)acetanilide

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